![molecular formula C14H11BrN2O3 B11557671 4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol](/img/structure/B11557671.png)
4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol
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Overview
Description
4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2-methyl-3-nitroaniline in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that Schiff bases, including 4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol, exhibit significant anticancer properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |
A549 (Lung Cancer) | 4.5 | Cell cycle arrest |
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited cell growth in MCF7 cells with an IC50 value of 5.0 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key mediators in inflammatory processes.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 40% | 75% |
Materials Science
Synthesis of Functional Materials
Schiff bases like this compound are utilized in the synthesis of functional materials due to their ability to form coordination complexes with metals. These complexes can be applied in catalysis and as sensors.
Example Application : The complexation of this Schiff base with transition metals has shown promise in catalyzing organic reactions, enhancing reaction rates and selectivity .
Analytical Chemistry
Use as a Chromogenic Agent
The compound can function as a chromogenic agent in various analytical methods, allowing for the detection of metal ions through colorimetric changes. This property is particularly useful in environmental monitoring and quality control processes.
Metal Ion Detected | Detection Limit (µM) |
---|---|
Cu²⁺ | 0.5 |
Fe³⁺ | 1.0 |
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. The phenolic hydroxyl group and the imine nitrogen are key functional groups that participate in these interactions. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
- 4-Bromo-2-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
- 4-Bromo-2-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol
Uniqueness
4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol is unique due to the presence of both a bromine atom and a nitro group, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in research and industry.
Biological Activity
4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol, a compound with the molecular formula C14H11BrN2O3 and a molar mass of 335.15 g/mol, is a Schiff base derivative known for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its antimicrobial properties and possible applications in treating various infections.
The compound's structure features a bromine atom and a nitrophenyl group, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H11BrN2O3 |
Molar Mass | 335.15 g/mol |
CAS Number | 303770-65-2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
-
Mechanism of Action :
- The compound acts by inhibiting DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, respectively .
- Additionally, it has shown efficacy in disrupting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Toxicity Profile :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the structural features introduced by the bromine and nitro groups. Variations in these substituents can lead to changes in potency and selectivity against different microbial strains.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation :
- Comparative Studies :
Properties
Molecular Formula |
C14H11BrN2O3 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
4-bromo-2-[(2-methyl-3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-12(3-2-4-13(9)17(19)20)16-8-10-7-11(15)5-6-14(10)18/h2-8,18H,1H3 |
InChI Key |
VRZLOCZDOZDWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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